molecular formula C23H23N5O2 B2840733 N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105231-30-8

N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2840733
CAS RN: 1105231-30-8
M. Wt: 401.47
InChI Key: PUWCREFOWYVGEH-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is commonly referred to as CPP or CPPene and is known for its anti-inflammatory, anti-cancer, and anti-viral properties. CPPene is a synthetic analog of thalidomide, a drug that was initially used as a sedative but was later found to have teratogenic effects, leading to the development of CPPene as a safer alternative.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

The study of piperidine derivatives and their chemical synthesis is a significant area of research. For instance, compounds with piperidine structures have been synthesized for various applications, including as potential inhibitors of enzymes or receptors, and for their antimicrobial properties. The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potential antimicrobial activity, highlighting the versatility of piperidine derivatives in developing new therapeutic agents (Babu, Srinivasulu, & Kotakadi, 2015).

Drug Development and Biological Activity

Piperidine derivatives have also been investigated for their biological activities, including as inhibitors of soluble epoxide hydrolase, indicating their potential in therapeutic applications such as treating cardiovascular diseases (Thalji et al., 2013). Furthermore, the exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors highlights the role of these compounds in antiviral drug development (Tang et al., 2010).

Molecular Interaction Studies

Research into the molecular interactions of compounds with receptors or enzymes contributes to a deeper understanding of their mechanism of action. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides valuable insights into the structural requirements for receptor binding and activity (Shim et al., 2002).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-22(29)18-10-4-5-11-20(18)25-23(30)17-9-6-14-28(15-17)21-13-12-19(26-27-21)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWCREFOWYVGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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